trans-3-Decene

Übersicht

Beschreibung

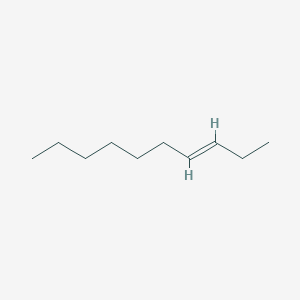

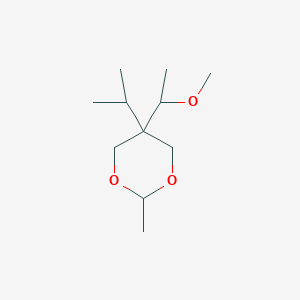

Trans-3-Decene is a linear hydrocarbon chain with a double bond between the third and fourth carbon atoms in the trans configuration. This means that the hydrogen atoms attached to the double-bonded carbons are on opposite sides of the molecule, leading to a more extended structure compared to its cis counterpart.

Synthesis Analysis

The synthesis of trans-3-Decene derivatives can be complex due to the need for specific configurations around the double bond. For example, the synthesis of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes involves the creation of trans and cis isomers with different conformations of the disilacyclohexadiene rings. The trans isomer has a chair-like structure, which is relevant to the stability and reactivity of the compound . Another synthesis approach involves the transannular Diels-Alder reaction, which can be used to create complex ring systems with trans configurations, as seen in the synthesis of trans-anti-cis decahydro-as-indacene .

Molecular Structure Analysis

The molecular structure of trans-3-Decene derivatives can be determined using techniques such as X-ray crystallography. For instance, the trans isomer of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes has been characterized to have a chair-like structure . Similarly, the molecular structure of trans-1,3-dichloropropene has been studied, revealing a mixture of syn and gauche forms, with the gauche form being lower in energy .

Chemical Reactions Analysis

Trans-3-Decene and its derivatives can undergo various chemical reactions, including isomerization. For example, the isomerization of 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes between trans and cis forms can be induced by irradiation in the presence of di-tert-butyl peroxide, leading to an equilibrium mixture . This reaction is significant as it demonstrates the inversion of the radical center in silyl radicals, which is a rare occurrence .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-3-Decene derivatives are influenced by their molecular structure. For instance, the trans,trans isomer of bis(2-buteno)-bridged bis(adamantane) exhibits conformational mobility, which is reflected in its dynamic NMR studies and molecular dynamic simulations . The trans configuration can also affect the electronic states of molecules, as seen in the high-resolution spectroscopy studies of trans-decapentaene, where the one-photon transition occurs via mixing with a low-frequency promoting vibrational mode .

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy in Polymer Research : Trans-3,4,7,8-tetramethyl-5-decene serves as a model for poly-2,5-(2,4-hexadiene) in NMR spectroscopy, helping in understanding the configurations of asymmetric carbon atoms in polymers (Elgert & Ritter, 1977).

Catalysis in Chemical Reactions : The CoCl2/Ph3P/NaBH4 catalyst system, when used with Trans-3-Decene derivatives, facilitates the isomerization of olefins, which is important in organic synthesis and industrial processes (Satyanarayana & Periasamy, 1987).

Antibiotic Development : Trans-bicyclo[4.4.0]decane/decene frameworks, which include trans-Decene structures, are significant in synthesizing natural products with potential antibiotic properties (Zhang et al., 2020).

Polymerization Catalysts : Compounds like trans-5-decene-3,7-diyne are used to synthesize various metal-capped ene-ynes, which are evaluated for their potential as catalysts in polydiacetylene production (Krouse & Schrock, 1988).

Fuel Research and Development : Trans-decalin, which includes Trans-3-Decene structures, is used as a surrogate in aviation and diesel fuel research to understand autoignition characteristics and develop chemical kinetic models (Wang et al., 2018).

Thermodynamic Studies in Chemical Engineering : The Rh-BIPHEPHOS catalyzed double bond isomerization of 1-decene, including Trans-3-Decene, has been studied for understanding thermodynamic equilibrium in hydroformylation processes (Jörke et al., 2015).

Nanotechnology : Graphene, as a trans-electrode membrane, has been studied with Trans-3-Decene derivatives for applications in electronics, energy science, and sensor development (Garaj et al., 2010).

Bioorthogonal Labeling in Chemistry : Trans-cyclooctene, related to Trans-3-Decene, is used for bioorthogonal labeling in chemical biology and nuclear medicine due to its reactivity with s-tetrazines (Selvaraj & Fox, 2013).

Biological and Medical Research : Trans-3-dehydro-D, L-ornithine, a derivative of Trans-3-Decene, has been shown to be a competitive inhibitor of ornithine decarboxylase, important in cell division and fusion studies (Relyea & Rando, 1975).

Fischer-Tropsch Synthesis in Energy Research : 1-Decene, including its trans-isomer, is used in Fischer-Tropsch synthesis studies, which is significant in the production of synthetic fuels (Tau et al., 1990).

Eigenschaften

IUPAC Name |

(E)-dec-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Decene | |

CAS RN |

19150-21-1 | |

| Record name | trans-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)